molecular formula C9H8N2O5 B107300 3-[(Methylamino)carbonyl]-5-nitrobenzoic acid CAS No. 1954-97-8

3-[(Methylamino)carbonyl]-5-nitrobenzoic acid

Cat. No. B107300
CAS RN: 1954-97-8
M. Wt: 224.17 g/mol
InChI Key: GVKLFFIPALKQFM-UHFFFAOYSA-N
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Description

“3-[(Methylamino)carbonyl]-5-nitrobenzoic acid” is a chemical compound with the molecular formula C9H8N2O5 . It has a molecular weight of 224.17 . The compound is achiral, meaning it does not have a non-superimposable mirror image . It is also known by the systematic name "Benzoic acid, 3-[(methylamino)carbonyl]-5-nitro-" .


Molecular Structure Analysis

The molecular structure of “3-[(Methylamino)carbonyl]-5-nitrobenzoic acid” includes a carboxyl group (CO2H) and a nitro group (NO2) attached to a benzene ring . The compound also contains a methylamino group (NH-CH3) attached to the carbonyl carbon .


Physical And Chemical Properties Analysis

The compound “3-[(Methylamino)carbonyl]-5-nitrobenzoic acid” has a molecular weight of 224.17 . Other physical and chemical properties such as boiling point, melting point, solubility, and spectral data are not available in the current resources.

Scientific Research Applications

Chemical Synthesis and Drug Development

3-[(Methylamino)carbonyl]-5-nitrobenzoic acid and its derivatives have been extensively used in chemical synthesis, particularly in the pharmaceutical industry. For instance, it serves as a precursor in the synthesis of Dabigatran Etexilate, a well-known anticoagulant medication. The synthesis involves various chemical reactions, including condensation, catalytic hydrogenation, and acylation, among others, with the end product showing promising therapeutic effects (Chen Guohua, 2013) (Cheng Huansheng, 2013).

Spectroscopy and Structural Analysis

The compound and its analogs have been subject to extensive spectroscopic study to understand their structural and electronic properties. For example, detailed spectral analysis of 4-(methylamino)-3-nitrobenzoic acid (a compound similar in structure to 3-[(Methylamino)carbonyl]-5-nitrobenzoic acid) revealed insights into its molecular geometry, intramolecular hydrogen bonding, and the bioactivity effects of its vibrational modes, which can be crucial for understanding its interaction with biological targets (M. Julie et al., 2019).

Antimicrobial and Antipsychotic Properties

Several studies have focused on the potential biological activities of derivatives of 3-[(Methylamino)carbonyl]-5-nitrobenzoic acid. For instance, its derivatives have shown promising anti-leishmanial activity, which is significant given the therapeutic importance of treating leishmaniasis. The research involved the synthesis and characterization of new nitroaromatic compounds and the evaluation of their inhibitory effects on Leishmania infantum (L. C. Dias et al., 2015). Furthermore, the antipsychotic activity of similar compounds has been explored, targeting amino acids and showing potential in treating psychiatric disorders (M. Julie et al., 2019).

Molecular Docking and Drug Design

The compound's structural features have been used in molecular docking studies to predict its interaction with biological targets, which is a crucial step in drug design and development. This involves computational simulations to forecast how the compound binds to a target protein or enzyme, shedding light on its potential as a therapeutic agent (M. Julie et al., 2019).

properties

IUPAC Name

3-(methylcarbamoyl)-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O5/c1-10-8(12)5-2-6(9(13)14)4-7(3-5)11(15)16/h2-4H,1H3,(H,10,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVKLFFIPALKQFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30941311
Record name 3-[Hydroxy(methylimino)methyl]-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30941311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(Methylamino)carbonyl]-5-nitrobenzoic acid

CAS RN

1954-97-8
Record name 3-[(Methylamino)carbonyl]-5-nitrobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1954-97-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-((Methylamino)carbonyl)-5-nitrobenzoic acid
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[Hydroxy(methylimino)methyl]-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30941311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[(methylamino)carbonyl]-5-nitrobenzoic acid
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Record name 3-[(Methylamino)carbonyl]-5-nitrobenzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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